Computed Conformational Rigidity: Cyclopropyl vs. Common N-Alkyl Sulfonamide Analogs
The cyclopropanesulfonamide group introduces a restricted rotational profile and a fixed steric volume compared to open-chain alkyl sulfonamides (e.g., methyl, ethyl, butyl) or flexible benzyl sulfonamides commonly used in the bithiophene sulfonamide patent space. While direct experimental crystallographic or NBO comparison data for this exact compound are not publicly available, computed molecular descriptors provide a quantitative baseline: the compound has a rotatable bond count of 5, whereas an N-butyl analog would have at least 7 rotatable bonds, implying significantly higher conformational entropy for the alkyl analog [1]. This difference is expected to translate into altered solid-state packing and charge-transport properties in thin-film devices [2].
| Evidence Dimension | Conformational entropy proxy (rotatable bond count) |
|---|---|
| Target Compound Data | 5 rotatable bonds (computed by Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | Hypothetical N-butyl-bithiophene sulfonamide analog: ≥7 rotatable bonds (estimated based on butyl chain addition) |
| Quantified Difference | Approximately 2 fewer rotatable bonds; reduced conformational disorder |
| Conditions | Computed property; no experimental thin-film or OFET comparison data available. |
Why This Matters
For semiconductor procurement, reduced conformational flexibility is associated with improved structural order in thin films, which can lead to higher charge-carrier mobility and better device reproducibility.
- [1] PubChem. N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide (CID 137916468). Computed Properties section. View Source
- [2] Facchetti, A., Marks, T. J., Xia, Y., Drees, M., Melkonyan, F., & Zhao, W. (2017). Bithiophene sulfonamide-based molecular and polymeric semiconductors. US Patent 9,666,805. View Source
